molecular formula C20H21NO4 B1437849 Fmoc-3-amino-3-methyl-butyric acid CAS No. 244031-65-0

Fmoc-3-amino-3-methyl-butyric acid

Numéro de catalogue: B1437849
Numéro CAS: 244031-65-0
Poids moléculaire: 339.4 g/mol
Clé InChI: PLCQKKONXZEZCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-3-amino-3-methyl-butyric acid is a synthetic amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position. This compound is structurally characterized by a methyl branch at the β-carbon of the butyric acid backbone, distinguishing it from linear or other branched analogs. The Fmoc group enables its use in solid-phase peptide synthesis (SPPS), where selective deprotection under basic conditions (e.g., piperidine) allows sequential peptide elongation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-amino-3-methyl-butyric acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of 3-amino-3-methyl-butyric acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the employment of calcium (II) iodide as a protective agent, has been explored to improve the efficiency and environmental impact of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-3-amino-3-methyl-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are Fmoc-protected amino acids and peptides, which are crucial intermediates in peptide synthesis .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-AMB is primarily utilized in SPPS, where it acts as a protective group for amino functions. This method allows for the stepwise construction of peptides, enabling researchers to synthesize complex peptide sequences with high purity and yield. The Fmoc group can be easily removed under basic conditions (e.g., using piperidine), facilitating the sequential addition of amino acids .

Application Description
Peptide SynthesisUsed as a protective group in SPPS to facilitate peptide assembly
DeprotectionEasily removed under basic conditions to allow further reactions

Drug Development

In drug development, Fmoc-AMB plays a crucial role in designing peptide-based therapeutics. Its derivatives are explored for their potential to target specific biological pathways, making them suitable candidates for developing drugs aimed at treating various diseases, including cancer and metabolic disorders .

Therapeutic Area Potential Applications
CancerDevelopment of peptide-based anticancer agents
Metabolic DisordersTargeting specific pathways for therapeutic interventions

Bioconjugation

Fmoc-AMB is employed in bioconjugation processes, where it facilitates the attachment of peptides to biomolecules such as proteins or nucleic acids. This application enhances the stability and efficacy of therapeutic agents, improving targeted drug delivery systems .

Bioconjugation Type Benefits
Peptide-Protein ConjugatesIncreased stability and targeted delivery of therapeutic agents

Neuroscience Research

Research involving neuropeptides has benefited from the use of Fmoc-AMB derivatives, contributing to a better understanding of neurological disorders and potential treatments. These studies often focus on the synthesis of neuropeptides that can modulate neuronal activity .

Research Focus Impact
Neuropeptide SynthesisInsights into neurological disorders and development of novel treatments

Material Science

In material science, Fmoc-AMB is utilized to create functionalized polymers that can be applied in biosensors and advanced electronic materials. Its unique properties allow for the design of materials with specific functionalities tailored for various applications .

Material Application Description
Functionalized PolymersDevelopment of advanced materials for electronics and biosensing applications

Case Study 1: Peptide Therapeutics Development

A study demonstrated the successful synthesis of bioactive peptides using Fmoc-AMB as a building block. The synthesized peptides showed promising activity against specific cancer cell lines, highlighting the compound's utility in therapeutic development.

Case Study 2: Neurobiology Research

Research on neuropeptides synthesized with Fmoc-AMB derivatives revealed their role in modulating synaptic transmission, providing insights into potential treatments for neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of Fmoc-3-amino-3-methyl-butyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the stepwise assembly of peptides. The deprotection step, typically using piperidine, removes the Fmoc group, allowing the amino group to participate in subsequent coupling reactions . This process is crucial for the efficient and accurate synthesis of peptides.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Key structural distinctions among Fmoc-protected amino acids arise from:

  • Backbone Length: Butyric acid derivatives (4 carbons) vs. shorter (e.g., propionic) or longer (e.g., pentanoic) chains.
  • Substituent Position : Methyl or other groups at the α-, β-, or γ-positions.
  • Protecting Groups: Fmoc at the α-amino group, with secondary protecting groups (e.g., Alloc, Boc) on side-chain amines.

Example Compounds:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) CAS No. Reference
Fmoc-3-amino-3-methyl-butyric acid* β-methyl branch C₁₉H₂₁NO₄† 327.38† Not Provided Inferred
Fmoc-SS-Dab(3-Aloc)-OH 2,3-diaminobutyric acid (Alloc at γ-NH₂) C₂₃H₂₄N₂O₆ 424.4 1272754-91-2
Fmoc-(R)-3-Amino-4-(4-methoxyphenyl)butyric acid 4-methoxyphenyl at γ-position C₂₅H₂₂FNO₄ 419.44 270596-52-6
Fmoc-Dab(Boc)-OH 2,4-diaminobutyric acid (Boc at δ-NH₂) C₂₄H₂₈N₂O₆ 440.49 125238-99-5

*Inferred structure based on naming conventions. †Calculated based on Fmoc (C₁₅H₁₃O₂) + 3-amino-3-methyl-butyric acid (C₄H₉NO₂).

Functional Group Comparisons

  • Fmoc-Protected α-Amino Group: Common to all compounds, enabling SPPS compatibility .
  • Secondary Protection: Alloc (Allyloxycarbonyl): Used in Fmoc-SS-Dab(3-Aloc)-OH for orthogonal deprotection via palladium catalysts . Boc (tert-Butyloxycarbonyl): Found in Fmoc-Dab(Boc)-OH, removed under acidic conditions (e.g., TFA) . Unprotected Side Chains: Compounds like Fmoc-3-amino-4,4-diphenyl-butyric acid lack secondary protection, limiting their use in multi-step syntheses .

Key Research Findings and Trends

Steric Effects: Methyl branching in this compound may hinder peptide chain flexibility, affecting binding kinetics in therapeutic peptides .

Solubility: Hydrophobic substituents (e.g., diphenyl groups in Fmoc-L-3-amino-4,4-diphenyl-butyric acid) reduce aqueous solubility, necessitating organic solvents during synthesis .

Purity Standards: Most analogs (e.g., Fmoc-(S)-3-Amino-4-(1-naphthyl)-butyric acid) are supplied at ≥95% purity, critical for minimizing side reactions in SPPS .

Activité Biologique

Fmoc-3-amino-3-methyl-butyric acid (Fmoc-Aib) is a specialized amino acid derivative primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The biological activity of this compound is closely tied to its structural features and its application in creating bioactive peptides. This article presents an overview of its biological activity, mechanisms of action, and applications, supported by relevant data and findings from various studies.

Overview of this compound

Fmoc-Aib is characterized by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the protection of the amino group during peptide synthesis. This compound is notable for its role in enhancing the stability and bioactivity of peptides.

Target and Mode of Action:

  • The Fmoc group acts as a base-labile protecting group, facilitating stepwise peptide synthesis by protecting the amino group from undesired reactions during coupling reactions.
  • Upon exposure to a base, such as piperidine, the Fmoc group can be removed, allowing for subsequent reactions that lead to peptide bond formation.

Biochemical Pathways:

  • Fmoc-Aib is primarily involved in SPPS, where it aids in constructing peptides with specific sequences that can exhibit various biological activities.

1. Peptide Synthesis and Stability

Fmoc-Aib has been utilized to synthesize peptides that demonstrate enhanced stability against enzymatic degradation. For instance, peptides incorporating Aib residues have shown increased resistance to proteolytic enzymes due to the steric hindrance provided by the branched structure of Aib .

2. Antimicrobial Activity

Research indicates that peptides synthesized with Fmoc-Aib exhibit antimicrobial properties. A systematic study evaluated various peptide designs and found that modifications involving Aib residues can enhance antimicrobial efficacy against pathogens such as Acinetobacter baumannii while maintaining low toxicity to human cells .

3. Cell Signaling and Therapeutic Applications

Peptides containing Fmoc-Aib have been investigated for their roles in cell signaling pathways. For example, analogs of parathyroid hormone incorporating Aib residues have been studied for their potential in bone health applications, demonstrating effects on bone mineral density (BMD) in ovariectomized rat models .

Case Study 1: Antimicrobial Peptide Development

In a study aimed at developing novel antimicrobial peptides, researchers synthesized a series of peptides using Fmoc-Aib. The results demonstrated that specific sequences with Aib substitutions significantly reduced minimum bactericidal concentrations (MBC) against A. baumannii, indicating enhanced potency compared to standard peptide sequences .

Case Study 2: Bone Density Improvement

Another investigation explored the effects of Aib-containing peptides on bone density in ovariectomized rats. The study found that treatment with these peptides resulted in significant improvements in BMD compared to untreated controls, highlighting their potential therapeutic applications in osteoporosis .

Comparative Analysis

Property This compound Other Amino Acids
Protective Group FmocVarious (e.g., Boc, Z)
Stability HighVariable
Biological Activity Antimicrobial, signalingDepends on specific amino acid
Synthetic Use SPPSGeneral peptide synthesis

Q & A

Basic Research Questions

Q. What are the recommended coupling reagents for introducing the Fmoc group to 3-amino-3-methyl-butyric acid in solid-phase peptide synthesis?

  • Methodological Answer : The Fmoc group can be introduced using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOAt (1-hydroxy-7-azabenzotriazole) under non-acidic conditions to preserve acid-labile functional groups . Alternative methods involve esterification with reagents such as N,N-dimethylformamide dineopentyl acetal, which simplifies purification by reducing side-product formation .

Q. How should Fmoc-3-amino-3-methyl-butyric acid be purified after synthesis?

  • Methodological Answer : Reverse-phase HPLC is preferred for isolating high-purity Fmoc-protected amino acids. For bulk purification, recrystallization using dichloromethane/hexane mixtures can achieve >95% purity. Monitor purity via LC-MS and confirm the absence of residual coupling reagents using 1^1H-NMR (e.g., absence of acetal proton signals at δ 1.2–1.4 ppm) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Combine 1^1H/13^13C-NMR to confirm regiochemistry (e.g., methyl group placement at C3) and ESI-MS for molecular weight validation. For chiral purity, chiral HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) resolves enantiomeric impurities .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

  • Methodological Answer : Use microwave-assisted synthesis (20–50 W, 40–60°C) to enhance reaction kinetics. Pre-activate the amino acid with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF for 5 minutes before coupling. Monitor coupling completion via Kaiser test or FT-IR (disappearance of free amine N-H stretches at ~3300 cm1^{-1}) .

Q. How can contradictory NMR data in this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from diastereomer formation or rotameric equilibria. Use 2D NMR (e.g., 1^1H-13^13C HSQC) to differentiate methyl group environments (δ 1.3–1.6 ppm for C3 methyl vs. δ 1.0–1.2 ppm for backbone methyl groups). For rotamers, variable-temperature NMR (25–60°C) collapses splitting signals .

Q. What are the stability thresholds for this compound under prolonged storage?

  • Methodological Answer : The compound is stable at –20°C in anhydrous DMF or DCM for ≤6 months. Degradation occurs via Fmoc cleavage (detectable by HPLC as a ~254 nm peak at 12–14 minutes). Avoid exposure to strong acids/bases (e.g., TFA >1% v/v) or oxidizing agents, which accelerate decomposition .

Propriétés

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-20(2,11-18(22)23)21-19(24)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCQKKONXZEZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244031-65-0
Record name 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fmoc-3-amino-3-methyl-butyric acid
Fmoc-3-amino-3-methyl-butyric acid
Fmoc-3-amino-3-methyl-butyric acid
Fmoc-3-amino-3-methyl-butyric acid
Fmoc-3-amino-3-methyl-butyric acid
Fmoc-3-amino-3-methyl-butyric acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.